molecular formula C21H23FN4O3 B2656305 1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034471-04-8

1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Cat. No. B2656305
CAS RN: 2034471-04-8
M. Wt: 398.438
InChI Key: HZTMJEPHQHQNRY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
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Scientific Research Applications

Dopamine D-2 and Serotonin 5-HT2 Antagonism

Research has found that derivatives of 1-(4-Fluorophenyl)imidazolidin-2-one exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand-binding studies. These compounds, particularly those substituted with piperidinyl, have shown central 5-HT2 receptor antagonism without inducing catalepsy, suggesting their potential as atypical neuroleptics resembling clozapine. Specifically, the noncataleptogenic nature of piperidyl substituted indoles and their failure to block dopaminergic-mediated stereotypies highlight their unique pharmacological profile, with 1-Ethyl-2-imidazolidinone being identified as an optimal substituent to avoid catalepsy. Sertindole, a derivative, was selected for further development based on these findings (Perregaard et al., 1992).

Serotonin 5-HT2 Antagonism

Another study on substituted 3-(4-Fluorophenyl)-1H-indoles, similar in structure to the compound , demonstrated high 5-HT2 receptor affinity and selectivity. This research aimed at optimizing the substitution patterns to achieve greater selectivity towards 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. The findings indicate that these compounds have the potential to serve as selective central serotonin 5-HT2 antagonists, offering insights into the development of novel therapeutic agents (Andersen et al., 1992).

Metabolic Studies

FYL-67, a novel oxazolidinone antibacterial drug with a structure related to the compound of interest, demonstrated excellent activity against Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). The study aimed to identify the phase I metabolites of FYL-67, revealing insights into the metabolic transformation and potential implications for the development of analytical methods for quantification and further pharmacodynamic and toxicodynamic studies (Sang et al., 2016).

Anti-Alzheimer's Activity

A series of N-benzylated imidazolidin-2-one derivatives were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, with modifications aimed at exploring the therapeutic potential against Alzheimer's disease. The study highlights the synthesis and pharmacological evaluation of these derivatives, identifying compounds with significant anti-Alzheimer's profiles (Gupta et al., 2020).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-16-1-3-17(4-2-16)26-14-13-25(21(26)28)15-20(27)24-11-7-19(8-12-24)29-18-5-9-23-10-6-18/h1-6,9-10,19H,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTMJEPHQHQNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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